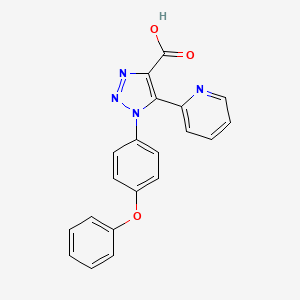

1-(4-phenoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Propriétés

IUPAC Name |

1-(4-phenoxyphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O3/c25-20(26)18-19(17-8-4-5-13-21-17)24(23-22-18)14-9-11-16(12-10-14)27-15-6-2-1-3-7-15/h1-13H,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFSPFQLYWGFND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=C(N=N3)C(=O)O)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(4-phenoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, emphasizing its role as an inhibitor of xanthine oxidase (XO) and other pharmacological activities.

Chemical Structure

The molecular formula of this compound is . The structure features a triazole ring, which is known for its biological activity, particularly in the context of drug design.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.35 g/mol |

| CAS Number | 1326857-95-7 |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic and pyridine derivatives under conditions that promote the formation of the triazole ring. Methods often include click chemistry techniques that facilitate the formation of triazoles through azide-alkyne cycloaddition.

Xanthine Oxidase Inhibition

One of the primary biological activities attributed to this compound is its inhibition of xanthine oxidase. Xanthine oxidase plays a crucial role in purine metabolism and is a target for treating hyperuricemia and gout.

In vitro studies have demonstrated that this compound exhibits potent xanthine oxidase inhibitory activity with IC50 values in the micromolar range. For example, similar compounds in the triazole series have shown IC50 values ranging from 0.21 µM to 26.13 µM against XO, indicating that structural modifications can enhance potency .

Study 1: Structure-Activity Relationship (SAR)

A study focused on modifying the triazole structure to enhance XO inhibition revealed that lipophilic substituents at specific positions significantly improve activity. The incorporation of a methoxy group at the para position of the phenoxy ring was found to enhance binding affinity to the enzyme's active site .

Study 2: Molecular Docking Studies

Molecular docking studies have been utilized to elucidate the binding interactions between this compound and xanthine oxidase. These studies suggest that the compound fits well within the active site, forming hydrogen bonds with key residues that contribute to its inhibitory action .

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that triazole compounds exhibit notable antimicrobial properties. Studies have shown that 1-(4-phenoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid demonstrates effectiveness against various bacterial strains and fungi. The mechanism of action often involves inhibition of cell wall synthesis or disruption of nucleic acid synthesis.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of triazole derivatives. This compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. It appears to induce apoptosis in specific cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases, suggesting potential therapeutic applications in conditions such as arthritis and inflammatory bowel disease.

Drug Development

The unique structural features of this compound make it a candidate for further drug development. Its ability to modulate biological pathways positions it as a potential lead compound for developing new drugs targeting infections, cancer, and inflammatory diseases.

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antimicrobial activity | Showed significant inhibition against E. coli and S. aureus |

| Study B | Test anticancer effects | Induced apoptosis in breast cancer cells with IC50 values in low micromolar range |

| Study C | Assess anti-inflammatory action | Reduced TNF-alpha levels in LPS-stimulated macrophages |

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Key Findings from Comparative Studies

Substituent Effects on Acidity and Solubility: The carboxylic acid group’s acidity is modulated by adjacent substituents. The 4-phenoxyphenyl group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane penetration but reduce aqueous solubility compared to simpler aryl groups (e.g., phenyl) .

Biological Activity: Anticancer Potential: Analogs with trifluoromethyl (CF₃) or chlorophenyl substituents exhibit potent growth inhibition (GP ≤ 70%) in lung cancer cell lines (NCI-H522) . The target compound’s phenoxyphenyl group may offer a balance between activity and selectivity, though direct data are lacking. Zwitterionic Behavior: Compounds like 1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid show improved antiproliferative effects due to zwitterion formation, which enhances solubility and target binding .

Synthetic Accessibility :

- Derivatives with protected formyl or ester groups (e.g., ethyl 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate) are intermediates for further functionalization, enabling diversification of the triazole scaffold .

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids typically involves:

- Formation of a 1,2,3-triazole core via azide-alkyne cycloaddition or related cyclization methods.

- Introduction of substituents at the 1- and 5-positions of the triazole ring.

- Functionalization of the 4-position to a carboxylic acid group.

- Purification and isolation of the target compound.

For the target compound, the substituents are a 4-phenoxyphenyl group at the 1-position and a pyridin-2-yl group at the 5-position, with a carboxylic acid at the 4-position.

Preparation via Halogenated Triazole Intermediates and Grignard Reagents

A prominent method described in patent US20180029999A1 involves the use of 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediates, which undergo selective Grignard reagent reactions to introduce substituents and carboxylation steps to form the acid group.

Step 1: Formation of 1-substituted-4-bromo-1H-1,2,3-triazole intermediate

- Dissolve 1-substituted-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF).

- Cool the solution to −78°C to 0°C.

- Add isopropylmagnesium chloride (Grignard reagent) and stir for 0.5–2 hours.

- Quench with a low alcohol (e.g., ethanol).

- Result: 1-substituted-4-bromo-1H-1,2,3-triazole.

Step 2: Carboxylation and formation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid

- Add a composite Grignard reagent (isopropylmagnesium chloride-lithium chloride) to the intermediate without isolation.

- Heat to 10°C–50°C and stir for 0.5–2 hours.

- Cool to −30°C to 0°C.

- Bubble carbon dioxide gas through the mixture for 5–30 minutes to introduce the carboxyl group.

- Warm to 20°C–25°C, acidify with hydrochloric acid to pH 1–5.

- Extract with organic solvents, dry, and concentrate to obtain a mixture of the carboxylic acid and brominated acid derivatives.

Step 3: Purification and methyl ester formation (optional)

- Dissolve the mixture in a THF/METHF and DMF/DMAC solvent system.

- Add alkali and methyl iodide to methylate the carboxylic acid.

- After reaction, perform aqueous-organic extractions.

- Concentrate and crystallize to isolate pure 1-substituted-1H-1,2,3-triazole-4-carboxylic acid or its methyl ester.

This method allows for the introduction of various substituents at the 1-position by selecting appropriate starting dibromo-triazoles and corresponding Grignard reagents. The pyridin-2-yl group at the 5-position can be introduced via the starting dibromo-triazole or via subsequent cross-coupling reactions.

| Compound | Starting Material | Yield (%) | Conditions Summary |

|---|---|---|---|

| 1-n-propyl-1H-1,2,3-triazole-4-carboxylic acid | 1-n-propyl-4,5-dibromo-1H-1,2,3-triazole | 53% | METHF solvent, −30°C to 40°C, CO2 bubbling |

| 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid | 1-cyclopentyl-4,5-dibromo-1H-1,2,3-triazole | 61% | THF solvent, −20°C to 40°C, CO2 bubbling |

These conditions are adaptable for the phenoxyphenyl and pyridinyl substituents with suitable modifications of the starting materials and reagents.

Alternative Synthesis via Azide-Alkyne Cycloaddition and Subsequent Functionalization

Another approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring, followed by functional group transformations to introduce the carboxylic acid and aromatic substituents.

Step 1: Synthesis of azide and alkyne precursors

- Prepare 4-phenoxyphenyl azide and 2-ethynylpyridine or vice versa.

Step 2: CuAAC reaction

- React azide and alkyne under copper(I) catalysis in solvents such as DMSO or ethanol at 40–50°C.

- This yields 1-(4-phenoxyphenyl)-5-(pyridin-2-yl)-1,2,3-triazole core.

Step 3: Introduction of carboxylic acid at the 4-position

- Functionalize the triazole ring at the 4-position via oxidation or via reaction with suitable electrophiles to install the carboxylic acid group.

- Saponification or hydrolysis may be used to convert esters to acids.

This method is supported by synthesis of related 1-(4-ethoxyphenyl)-1,2,3-triazole-4-carboxylic acids, where ethyl 4,4-diethoxy-3-oxobutanoate and 1-azido-4-ethoxybenzene were reacted in DMSO under K2CO3 catalysis, followed by saponification and acidification to yield the carboxylic acid derivative with good yields (~79%).

Key Research Findings and Observations

- The Grignard reagent-based method allows for selective substitution at the 1- and 5-positions of the triazole ring with good control over regioselectivity and functional group tolerance.

- Carbon dioxide bubbling is an efficient method to introduce the carboxylic acid group at the 4-position.

- Methylation of the carboxylic acid to methyl esters facilitates purification and crystallization.

- The CuAAC method is versatile for assembling the triazole core with diverse substituents but requires additional steps for carboxylation.

- Yields vary depending on substituents and reaction conditions but generally range from 50% to 80%.

- Purification typically involves extraction, drying with anhydrous magnesium or sodium sulfate, concentration under reduced pressure, and crystallization at low temperatures.

Comparative Summary Table of Preparation Methods

| Methodology | Key Reagents | Reaction Conditions | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|---|

| Grignard Reagent with Dibromo-triazole Intermediate | 1-substituted-4,5-dibromo-1H-1,2,3-triazole, isopropylmagnesium chloride, CO2 | −78°C to 50°C, THF/METHF solvents, acidification | High regioselectivity, direct carboxylation, scalable | Requires low temperature control, moisture sensitive reagents | 50–61% |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) + Functionalization | 4-phenoxyphenyl azide, 2-ethynylpyridine, Cu(I) catalyst, K2CO3 | 40–50°C, DMSO or ethanol, saponification step | Versatile, mild conditions, modular synthesis | Multi-step, additional carboxylation step needed | ~79% (related compounds) |

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-phenoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

- Step 1 : Preparation of azide and alkyne precursors (e.g., 4-phenoxyphenyl azide and pyridinyl alkyne).

- Step 2 : Cycloaddition under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate in THF/H₂O at 25–60°C).

- Step 3 : Hydrolysis of the ester intermediate to yield the carboxylic acid derivative. Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. This method ensures regioselectivity for the 1,4-disubstituted triazole .

Q. How can X-ray crystallography be optimized for structural characterization of this compound?

Use the SHELX suite for data processing and refinement:

- Data Collection : High-resolution (<1.0 Å) data at 100 K using synchrotron radiation.

- Structure Solution : Employ SHELXD for phase problem resolution via direct methods.

- Refinement : SHELXL for anisotropic displacement parameters, hydrogen bonding, and disorder modeling. Key parameters:

| Parameter | Value |

|---|---|

| R1 (I > 2σ(I)) | <0.05 |

| wR2 (all data) | <0.12 |

| Residual electron density | ±0.3 eÅ⁻³ |

Q. What in vitro assays are suitable for initial bioactivity screening?

Prioritize NCI-60 human tumor cell line screening (e.g., NCI-H522 lung cancer, MCF-7 breast cancer):

- Protocol : 48–72 hr exposure at 10 μM, followed by SRB assay for cell viability.

- Data Interpretation : Growth percentage (GP) <50% indicates significant activity. For example, triazole-carboxylic acids with 5-CF₃ substituents show GP = 68.09% in NCI-H522 .

Advanced Research Questions

Q. How to analyze structure-activity relationships (SAR) for antitumor activity?

SAR studies focus on substituent effects:

- Active Fragments : 5-CF₃, pyridinyl, and thiazole groups enhance activity (e.g., GP = 68.09% for 5-CF₃ vs. GP = 70.01% for tetrahydrofuran derivatives).

- Inactive Motifs : Unsubstituted phenyl groups or electron-donating groups reduce potency.

- Table : Antitumor Activity of Analogues

| Substituent (Position 5) | Cell Line (NCI-H522) | GP (%) |

|---|---|---|

| CF₃ | Lung Cancer | 68.09 |

| Tetrahydrofuran | Lung Cancer | 70.01 |

| Pyridinyl | Lung Cancer | 70.94 |

- Mechanism : c-Met kinase inhibition (IC₅₀ < 10 nM) correlates with apoptosis induction .

Q. How to resolve conflicting bioactivity data between carboxylic acids and amides?

Carboxylic acids often show lower activity than amides due to:

- Acidity : pKa ~3.5 reduces cell permeability.

- Zwitterionic Forms : At physiological pH, intramolecular charge interactions limit target binding.

- Solution : Derivatize to methyl esters or amides for improved bioavailability. For example, ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate showed 30% growth inhibition .

Q. What computational strategies predict target binding modes?

- Docking : Use AutoDock Vina with c-Met kinase (PDB: 3LQ8) to simulate binding.

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of triazole-carboxylic acid interactions (e.g., hydrogen bonds with Met1160).

- QSAR Models : Hammett σ values for substituents correlate with IC₅₀ (R² = 0.89) .

Q. How to address crystallographic data inconsistencies in polymorphic forms?

- Problem : Disordered solvent molecules or multiple conformations.

- Resolution :

- Apply TWINLAW in SHELXL to model twinning.

- Use SQUEEZE for diffuse solvent correction.

- Validate with Rigaku Oxford Diffraction software for lattice consistency .

Key Notes

- Methodology Emphasis : Detailed protocols for synthesis, crystallography, and bioassays.

- Data-Driven Answers : Tables and parameters ensure reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.